N-(4-ethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
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Description
Scientific Research Applications
Synthesis and Characterization
- Synthesis and Cytotoxic Activity : New derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against specific cell lines, highlighting the potential of similar compounds in cancer research (Hassan, Hafez, & Osman, 2014).
- Anti-Inflammatory and Analgesic Agents : Novel compounds derived from similar structures have been synthesized and shown to possess significant anti-inflammatory and analgesic activities, suggesting a potential for therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Biological Activities
- Antiprotozoal Agents : Dicationic imidazo[1,2-a]pyridines and related compounds have been explored for their antiprotozoal properties, indicating the potential for treating protozoal infections (Ismail et al., 2004).
- Anticonvulsant Properties : The crystal structure analysis of anticonvulsant enaminones has been conducted, providing a foundation for understanding the structural basis of their biological activities (Kubicki, Bassyouni, & Codding, 2000).
Structural Characterization
- Structural Analysis : Detailed structural characterization of related compounds, such as N,1-Bis(4-ethoxyphenyl)-2,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxamide, has been performed to understand the molecular geometry and potential interactions that may influence biological activity (Detert, Bachon, & Schollmeyer, 2018).
properties
IUPAC Name |
N-(4-ethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-3-21-13-7-5-12(6-8-13)19-17(20)16-10-14-15(22-16)9-4-11(2)18-14/h4-10H,3H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQVUPOBRKIMOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(O2)C=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |
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